4-Acetamido-4-phenylbutanoic acid
CAS No.:
Cat. No.: VC18092908
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO3 |
|---|---|
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | 4-acetamido-4-phenylbutanoic acid |
| Standard InChI | InChI=1S/C12H15NO3/c1-9(14)13-11(7-8-12(15)16)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16) |
| Standard InChI Key | XFJWBRGGCPVSSO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC(CCC(=O)O)C1=CC=CC=C1 |
Introduction
Chemical Identification and Structural Properties
4-Acetamido-4-phenylbutanoic acid, also known as Acetyl-D-homophenylalanine, belongs to the class of N-acyl-amino acids. Its molecular formula is , with a molecular weight of 221.25 g/mol . The compound features a phenyl group and an acetamido moiety attached to a butanoic acid chain, conferring chiral properties critical for its interactions in biological systems. Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.169 g/cm³ | |
| Boiling Point | 461.1°C at 760 mmHg | |
| Flash Point | 232.6°C | |
| Melting Point | Not explicitly reported | |
| Solubility | Soluble in polar solvents |
The compound’s optical rotation () is (C=1 in methanol), highlighting its enantiomeric purity . Its structure is confirmed via NMR and mass spectrometry, with the canonical SMILES representation: .
Synthesis and Manufacturing
Industrial Synthesis Pathways
The synthesis of 4-acetamido-4-phenylbutanoic acid typically involves multi-step reactions starting from L-phenylalanine. A patented method (US6372938B1, EP1404638B1) outlines the use of benzene and γ-butyrolactone in the presence of Lewis acid catalysts (e.g., aluminum chloride) . The reaction proceeds as follows:
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Friedel-Crafts Acylation: Benzene reacts with γ-butyrolactone under catalytic conditions to form 4-phenylbutyrolactone.
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Hydrolysis: The lactone intermediate is hydrolyzed to 4-phenylbutyric acid.
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Amination and Acetylation: Introduction of an amino group followed by acetylation yields the final product .
This method achieves yields up to 70% under optimized conditions (50–60°C, 90-minute reaction time) . Alternative routes include enzymatic resolution of racemic mixtures using acylases, as described in JPS6363646A .
Purification and Quality Control
Post-synthesis purification involves recrystallization from aqueous ethanol or methanol. Analytical methods such as HPLC (High-Performance Liquid Chromatography) and chiral column chromatography ensure enantiomeric excess >98% . Purity standards for research-grade material exceed 95%, as verified by titration and spectroscopic analysis .
Applications in Research and Industry
Pharmaceutical Development
4-Acetamido-4-phenylbutanoic acid serves as a precursor in ACE (angiotensin-converting enzyme) inhibitors and neuromodulators. Its structural similarity to phenylalanine enables integration into peptide-based therapeutics, enhancing bioavailability and target specificity . For example, derivatives of this compound are investigated for Alzheimer’s disease due to their potential to modulate amyloid-β aggregation .
Peptide Synthesis
As a non-proteinogenic amino acid, it is employed in solid-phase peptide synthesis (SPPS) to introduce hydrophobic and chiral motifs. This application is critical for designing antimicrobial peptides and enzyme inhibitors .
Biochemical Studies
The compound inhibits histone deacetylases (HDACs) and endoplasmic reticulum (ER) stress pathways, making it a tool for studying epigenetic regulation and protein folding diseases . In Caenorhabditis elegans models, analogs like 4-phenylbutyric acid (4-PBA) reduce amyloid-β toxicity via HSF-1 activation, suggesting parallel mechanisms for 4-acetamido derivatives .
Cosmetic Formulations
Recent studies explore its role in anti-aging products, where it stabilizes collagen matrices and mitigates oxidative stress in dermal cells .
Mechanism of Action
The acetylated amino acid backbone facilitates interactions with cellular chaperones and metabolic enzymes. Key mechanisms include:
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HDAC Inhibition: By chelating zinc ions in HDAC active sites, it upregulates histone acetylation, enhancing gene expression for stress response proteins .
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Chaperone-Mediated Protein Folding: Binds to misfolded proteins, promoting ER-associated degradation (ERAD) and reducing proteotoxicity .
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Amino Acid Metabolism: Competes with endogenous amino acids for transporters, modulating mTOR and AMPK signaling pathways .
Comparative Analysis with Analogous Compounds
| Compound | Key Differences | Applications |
|---|---|---|
| L-Phenylalanine | Proteinogenic amino acid; lacks acetyl group | Dietary supplements |
| 4-Phenylbutyric Acid | Shorter chain; no acetamido group | HDAC inhibition, cancer |
| D-Homophenylalanine | Non-acetylated; chiral center | Peptide synthesis |
4-Acetamido-4-phenylbutanoic acid’s acetyl group enhances metabolic stability compared to homophenylalanine, while its phenyl moiety improves membrane permeability relative to 4-phenylbutyric acid .
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